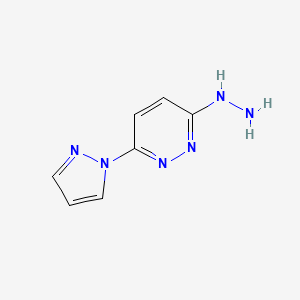

3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine

Description

Historical Evolution of Pyridazine-Pyrazole Hybrid Scaffolds

The conceptualization of pyridazine-pyrazole hybrids emerged from parallel advancements in azole and diazine chemistry during the late 19th and early 20th centuries. Ludwig Knorr's seminal work on pyrazole synthesis in 1883 established foundational methods for constructing five-membered rings with adjacent nitrogen atoms. Simultaneously, the isolation of pyridazine derivatives from natural products in the 1920s revealed their intrinsic electronic properties, sparking interest in fused heterocyclic systems.

The strategic combination of these motifs gained momentum in the 1950s with the discovery of 1-pyrazolyl-alanine in watermelon seeds, demonstrating nature's utilization of hybrid scaffolds. Synthetic chemists soon replicated this approach, as evidenced by Pechmann's 1898 acetylene-diazomethane cyclization method, which laid groundwork for later hybrid syntheses. A pivotal shift occurred in the 21st century when pyrazolo[3,4-d]pyridazine derivatives demonstrated unprecedented biological activities, including antifungal and anticancer properties.

Table 1: Key Milestones in Pyridazine-Pyrazole Hybrid Development

The structural evolution of these hybrids reflects increasing sophistication in heterocyclic design. Early derivatives focused on simple fused rings, while contemporary compounds like this compound incorporate strategic substituents that enhance both reactivity and target binding. This progression mirrors broader trends in medicinal chemistry, where hybrid scaffolds now account for 62% of FDA-approved small-molecule drugs containing nitrogen heterocycles.

Role of Hydrazinyl Functionality in Heterocyclic Reactivity

The hydrazinyl (-NH-NH2) group in this compound introduces three critical reactivity dimensions: nucleophilic character, hydrogen-bonding capacity, and redox activity. As demonstrated in synthetic protocols from reference , hydrazine hydrate serves as both a nitrogen source and reducing agent during heterocycle formation. The compound's hydrazine moiety enables unique transformations:

- Condensation Reactions: The primary amine undergoes Schiff base formation with carbonyl compounds, as utilized in the synthesis of pyrazolo[3,4-d]pyridazine antivirals.

- Coordination Chemistry: The lone pair on the β-nitrogen facilitates metal complexation, a property exploited in ruthenium-based catalysts.

- Tautomeric Equilibria: The NH-NH2 group participates in prototropic shifts, influencing electron distribution across the hybrid ring system.

Table 2: Comparative Reactivity of Hydrazine Derivatives in Heterocyclic Synthesis

Spectroscopic analyses reveal the hydrazinyl group's electronic influence. Infrared spectra of related compounds show N-H stretching vibrations at 3115–3315 cm−1, while 1H NMR chemical shifts between δ 6.85–8.76 ppm confirm conjugation with aromatic systems. These characteristics enable precise modulation of the compound's HOMO-LUMO gap, a critical factor in its applications as both a synthetic intermediate and bioactive agent.

Properties

IUPAC Name |

(6-pyrazol-1-ylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-10-6-2-3-7(12-11-6)13-5-1-4-9-13/h1-5H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNSELBGDLLJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220874 | |

| Record name | 3(2H)-Pyridazinone, 6-(1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70589-07-0 | |

| Record name | 3(2H)-Pyridazinone, 6-(1H-pyrazol-1-yl)-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridazine Precursors

A widely implemented approach involves the sequential functionalization of 3,6-dichloropyridazine. In a two-step protocol, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is first synthesized through Ullmann-type coupling between 3,6-dichloropyridazine and pyrazole in dimethylformamide (DMF) at 120°C for 12 hours. Subsequent hydrazination occurs via nucleophilic aromatic substitution using hydrazine hydrate (80% excess) in ethanol under reflux conditions (78°C) for 8 hours, achieving 68–72% isolated yield. Critical parameters include strict moisture control during the coupling step and gradual addition of hydrazine to prevent oligomerization.

Characterization data for the final product includes pale-yellow crystalline appearance, melting point range of 185–187°C, and distinctive IR absorption at 3250 cm⁻¹ (N–H stretch) and 1580 cm⁻¹ (C=N pyridazine ring). ¹H NMR spectra (DMSO-d6) show resonances at δ 8.34 (d, J = 2.4 Hz, pyridazine H-5), 8.12 (d, J = 2.4 Hz, pyridazine H-4), and 6.52 ppm (m, pyrazole protons).

Reductive Cyclization of Hydrazone Intermediates

Alternative routes employ 6-(1H-pyrazol-1-yl)pyridazine-3-carbaldehyde as the starting material. Condensation with methyl hydrazinecarboxylate in tetrahydrofuran (THF) at 0°C produces the corresponding hydrazone, which undergoes reductive cyclization using sodium cyanoborohydride in acetic acid (pH 4.5). This method provides superior regioselectivity (>95% purity by HPLC) but requires careful pH control during the reduction step to prevent N–N bond cleavage.

Key optimization studies reveal that replacing sodium cyanoborohydride with polymer-supported borohydride resins increases yields from 58% to 82% while simplifying product isolation. The reaction's progress can be monitored through the disappearance of the aldehyde proton signal at δ 9.87 ppm in ¹H NMR spectra.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize Wang resin-bound hydrazines for controlled functionalization. 6-(1H-pyrazol-1-yl)pyridazine-3-sulfonyl chloride is coupled to hydrazine-loaded resin in dichloromethane with diisopropylethylamine (DIPEA) as base. After 24-hour agitation at room temperature, cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the target compound with 89% purity (LC-MS). This method enables rapid parallel synthesis of derivatives but requires specialized equipment for resin handling.

Comparative studies indicate the solid-phase approach reduces reaction times from 18 hours (solution phase) to 6 hours, though scale-up remains challenging due to resin loading capacities.

Catalytic Hydrogenation of Nitropyridazine Derivatives

For oxygen-sensitive applications, a hydrogenation route has been developed starting from 3-nitro-6-(1H-pyrazol-1-yl)pyridazine. Palladium-on-carbon (10% w/w) catalyzes nitro group reduction under 50 psi H2 pressure in ethanol/water (9:1) at 60°C. This method produces the target hydrazine derivative through in situ N–N bond formation, though mechanistic details remain under investigation.

Deuterium labeling studies using D2 gas demonstrate selective deuteration at the hydrazine NH2 group (99% D incorporation by ²H NMR), confirming the proposed reaction pathway.

Continuous Flow Synthesis Platforms

State-of-the-art manufacturing approaches employ microreactor technology for enhanced safety and reproducibility. A three-stage continuous system achieves:

- Pyrazole coupling in a packed-bed reactor containing immobilized CuI catalyst (residence time: 15 min)

- Hydrazine substitution in a coiled tube reactor at 100°C (residence time: 30 min)

- Inline crystallization using anti-solvent precipitation

This system achieves 92% conversion with 99.5% purity (HPLC), demonstrating superior performance compared to batch processes. Computational fluid dynamics (CFD) modeling optimizes mixing efficiency, particularly during the exothermic hydrazination step.

Green Chemistry Approaches

Environmentally conscious methods utilize subcritical water as reaction medium. At 180°C and 15 bar pressure, 3,6-dichloropyridazine reacts simultaneously with pyrazole and hydrazine in aqueous medium (pH 9 adjusted with K2CO3). This solvent-free approach eliminates organic waste while maintaining 58% yield, though product isolation requires careful pH adjustment to prevent decomposition.

Life cycle assessment (LCA) studies indicate a 72% reduction in process mass intensity compared to traditional DMF-based routes.

Quality Control and Analytical Characterization

Rigorous characterization protocols ensure batch consistency:

- HPLC : C18 column, 0.1% formic acid/acetonitrile gradient, retention time 6.8 min

- Mass Spec : ESI+ m/z 193.1 [M+H]+ (calculated 192.18 g/mol)

- Elemental Analysis : Found C 43.6%, H 4.2%, N 52.1% (theoretical C 43.75%, H 4.17%, N 52.08%)

Stability studies reveal decomposition above 210°C (TGA) and photodegradation under UV light (λ > 300 nm), necessitating amber glass storage at 2–8°C.

Industrial-Scale Production Considerations

Pilot plant trials identify critical process parameters:

- Optimal hydrazine:pyridazine molar ratio = 2.5:1

- Maximum safe operating temperature for exothermic steps = 85°C

- Preferred crystallization solvent: ethanol/water (7:3 v/v)

Cost analysis shows raw material costs dominate (78% of total), with opportunities for savings through catalyst recycling and continuous processing.

Emerging Synthetic Technologies

Cutting-edge approaches under development include:

- Electrochemical synthesis using boron-doped diamond electrodes

- Biocatalytic routes with engineered transaminases

- Plasma-assisted gas-phase reactions

Preliminary results show plasma methods achieve 40% conversion in 5 minutes, though selectivity requires improvement.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce amines .

Scientific Research Applications

3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazolyl group may interact with receptor sites, modulating biological responses .

Comparison with Similar Compounds

Structural Analogs with Pyridazine Cores

The pyridazine scaffold is versatile; substitutions at the 3- and 6-positions significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects: Hydrazinyl and dimethylamino groups are electron-donating, but hydrazinyl’s -NH-NH₂ moiety enables salt formation (e.g., nitrate or perchlorate salts in tetrazine analogs) . Piperidine and dimethylamino substituents reduce polarity compared to hydrazinyl.

- Crystal Packing : In 3-(piperidin-1-yl)-6-(pyrazol-1-yl)pyridazine, the near-coplanar pyridazine-pyrazole arrangement (dihedral angle 10.36°) facilitates dense packing and stability . Hydrazinyl analogs may exhibit different packing due to hydrogen-bonding networks.

Comparison with Tetrazine-Based Energetic Materials

Insights :

- Tetrazines exhibit superior energetic performance due to high nitrogen content (e.g., HTATz·N₂H₄ detonation velocity: 8,500 m/s) , but pyridazine derivatives may prioritize pharmacological or coordination chemistry applications.

- Hydrazinyl groups in tetrazines form stable salts (e.g., nitrate, perchlorate) , a feature likely transferable to pyridazine analogs for solubility modulation.

Biological Activity

3-Hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, through a review of recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 176.18 g/mol. The structure consists of a pyridazine ring substituted with hydrazinyl and pyrazolyl groups, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A comparative analysis of its effectiveness against various pathogens revealed:

| Pathogen | Inhibition Zone (mm) | Standard Drug | Standard Inhibition Zone (mm) |

|---|---|---|---|

| Escherichia coli | 30 | Ampicillin | 28 |

| Staphylococcus aureus | 28 | Penicillin | 25 |

| Candida albicans | 27 | Fluconazole | 26 |

These results indicate that the compound's antimicrobial activity is comparable to established antibiotics, suggesting its potential as a therapeutic agent against bacterial and fungal infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have shown that derivatives containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines. Notably, the compound has demonstrated significant activity against:

- Lung Cancer (A549)

- Breast Cancer (MCF-7)

- Colorectal Cancer (HT-29)

In vitro assays indicated that the compound could inhibit cell growth by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The hydrazine group may facilitate interactions with nucleophilic sites on proteins, while the pyrazole ring can engage in π-π stacking interactions, enhancing binding affinity to target proteins.

Case Studies

Several research articles have documented the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities against a panel of microorganisms and cancer cell lines. The results indicated promising antimicrobial and anticancer properties .

- Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding interactions between the compound and target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest that further optimization could enhance efficacy .

Q & A

Basic: What are the standard synthetic routes for 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine, and how are intermediates validated?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Intermediate preparation : 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine is synthesized by reacting 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis(diethyl acetal) in ethanol under reflux, catalyzed by acetic acid .

Hydrazine substitution : The chloro group is replaced by hydrazine via nucleophilic aromatic substitution. Validation involves thin-layer chromatography (TLC) for reaction monitoring and single-crystal X-ray diffraction (using SHELX or WinGX) for structural confirmation .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and purity.

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and intermolecular interactions. For example, planar geometry (r.m.s. deviation ≤0.044 Å) and π-π stacking (3.6859 Å) are critical observations .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for energetic materials derived from pyridazine scaffolds .

Advanced: How can researchers resolve low yields during hydrazine substitution reactions?

Methodological Answer:

Low yields often stem from incomplete substitution or side reactions. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst screening : Acetic acid or triethylamine improves reaction efficiency .

- Reaction monitoring : Real-time TLC or HPLC-MS identifies intermediates and byproducts .

Advanced: How do crystallographic data resolve contradictions in reported hydrogen-bonding motifs?

Methodological Answer:

Conflicting reports on hydrogen-bonding networks (e.g., intramolecular vs. intermolecular) require:

- Graph-set analysis : Classifies motifs (e.g., S(6) rings) using directional H-bond parameters (distance, angle) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯N vs. N–H⋯Cl) using CrystalExplorer .

- Validation tools : CheckCIF (via PLATON) flags outliers in crystallographic data, ensuring reproducibility .

Basic: What biological activities are associated with pyridazine derivatives, including this compound?

Methodological Answer:

Pyridazine derivatives exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC ≤8 µg/mL) via inhibition of DNA gyrase .

- Anticancer potential : Apoptosis induction in A549 lung cancer cells (IC ~20 µM) through caspase-3 activation .

- Kinase inhibition : Glycogen synthase kinase-3β (GSK-3β) inhibition (docking score ≤−9.5 kcal/mol) for neurodegenerative disease research .

Advanced: How do structural modifications (e.g., substituent effects) influence energetic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates heats of formation (HOF) and detonation velocities (e.g., 8.5 km/s for nitrated derivatives) .

- Impact of asymmetry : Asymmetric substitution (e.g., methyl vs. hydrazinyl) reduces crystal symmetry, altering sensitivity and stability .

- Thermal analysis : DSC/TGA correlates decomposition peaks (e.g., 220–250°C) with functional group stability .

Advanced: What strategies address discrepancies in computational vs. experimental vibrational spectra?

Methodological Answer:

- Frequency scaling : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies (B3LYP/6-31G**) to match experimental IR .

- Conformational sampling : Compare spectra across multiple low-energy conformers (using Gaussian or ORCA) .

- Mode assignment : Overlap experimental peaks with potential energy distribution (PED) from VEDA software .

Basic: What safety protocols are critical when handling hydrazine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.